molecular formula C34H55NO27 B159497 6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 130815-82-6

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B159497
CAS No.: 130815-82-6
M. Wt: 909.8 g/mol
InChI Key: XKFBVTGNPULLMG-UHFFFAOYSA-N
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Description

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid are complex carbohydrate structures found on the surface of certain bacterial cells, specifically Acinetobacter baumannii. These polysaccharides play a crucial role in the virulence and pathogenicity of the bacteria by forming a protective capsule around the cell, which helps in evading the host’s immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of capsular polysaccharides K87 involves the isolation of the compound from bacterial cultures. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of capsular polysaccharides K87 involves large-scale fermentation processes. Advanced sterilization methods, such as formaldehyde or β-propiolactone treatment, are used to increase the yield and purity of the polysaccharides. The purified product is then lyophilized for storage and further use .

Chemical Reactions Analysis

Types of Reactions

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products

The major products formed from these reactions include modified polysaccharides with altered functional groups, which can enhance their biological activity or stability .

Scientific Research Applications

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of capsular polysaccharides K87 involves their ability to form a protective barrier around bacterial cells. This capsule prevents the recognition and destruction of the bacteria by the host’s immune system. The polysaccharides interact with specific receptors on the host cells, inhibiting the activation of immune responses and promoting bacterial survival .

Comparison with Similar Compounds

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other capsular polysaccharides from different bacterial species, such as those from Escherichia coli and Streptococcus pneumoniae. While all these polysaccharides serve similar protective functions, capsular polysaccharides K87 are unique in their specific sugar composition and structure, which includes residues of D-glucose, D-glucuronic acid, N-acetyl-D-glucosamine, 6-deoxy-L-talose, and L-rhamnose .

List of Similar Compounds

Properties

CAS No.

130815-82-6

Molecular Formula

C34H55NO27

Molecular Weight

909.8 g/mol

IUPAC Name

6-[6-[5-acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H55NO27/c1-7-24(59-33-22(48)18(44)19(45)28(62-33)29(50)51)27(55-9(3)39)23(49)34(54-7)61-26-13(35-8(2)38)31(53-6-12-15(41)16(42)20(46)30(52)56-12)58-11(5-37)25(26)60-32-21(47)17(43)14(40)10(4-36)57-32/h7,10-28,30-34,36-37,40-49,52H,4-6H2,1-3H3,(H,35,38)(H,50,51)

InChI Key

XKFBVTGNPULLMG-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

capsular polysaccharides K87

Origin of Product

United States

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